
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a derivative of phenyl(pyrrolidin-1-yl)methanone . These derivatives have exhibited notable bioactivity, resulting in extensive investigation and reporting of numerous associated crystal structures .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction . This technique could potentially be used to analyze the structure of “(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been calculated and most of them fulfilled the Lipinski “rule-of-five” . This rule is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.科学的研究の応用
Synthesis and Characterization
The compound "(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" and related analogs have been studied for their synthesis and molecular structure. For instance, the synthesis and characterization of molecular structures are crucial steps in understanding the properties of these compounds. Researchers have synthesized various analogs, including those with chloro and methyl substitutions, and characterized them through spectroscopic methods and X-ray diffraction studies (Lakshminarayana et al., 2009), (Swamy et al., 2013).
Biological Screening and Theoretical Studies
The compound and its derivatives have been subjected to biological screening and theoretical studies to explore their potential applications. Organotin(IV) complexes derived from related structures have shown antimicrobial activities against various bacteria and fungi, indicating potential for drug development (Singh et al., 2016).
Anti-Tumor Agents
Analogous compounds have been investigated for their anti-tumor properties. Studies have discovered new cytotoxic agents selective against tumorigenic cell lines, highlighting the potential of these structures in cancer treatment (Hayakawa et al., 2004).
Spectroscopic and Optical Properties
The spectroscopic and optical properties of these compounds and their derivatives have been extensively studied. Investigations into their electronic absorption, excitation, and fluorescence properties in various solvents have provided insights into their potential applications in materials science and optical devices (Al-Ansari, 2016).
Synthesis of Luminescent Materials
Some derivatives have been synthesized with significant Stokes' shifts, demonstrating applications in the development of luminescent materials. These compounds have been dispersed in transparent thermosetting resins to create low-cost luminescent materials, indicating their utility in various industrial and research applications (Volpi et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKIIQZYAULJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2835913.png)
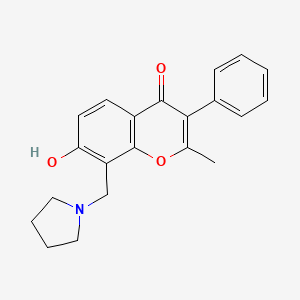
![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
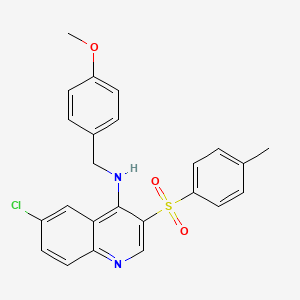
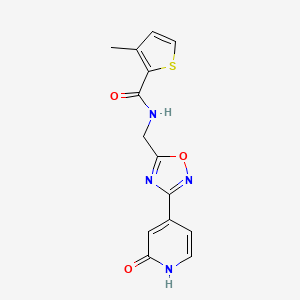


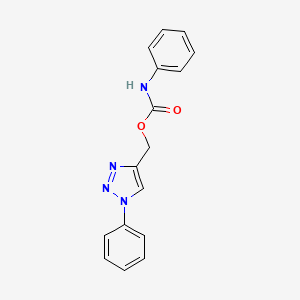
![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)
![5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2835929.png)
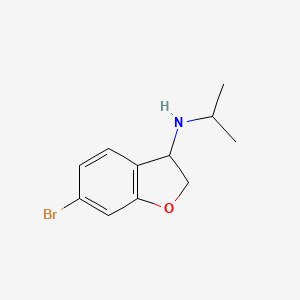
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)
![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)